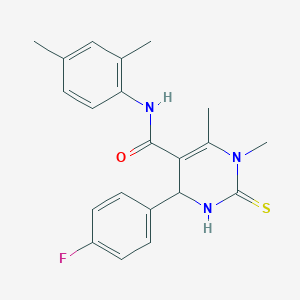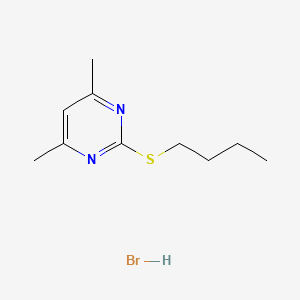
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide
Vue d'ensemble
Description
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide is a chemical compound with the molecular formula C10H17BrN2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Applications De Recherche Scientifique
Supramolecular Chemistry
The study of ureidopyrimidones, closely related to pyrimidine derivatives, highlights their ability to form strong dimers via quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies, which are crucial in nanotechnology and materials science (Beijer et al., 1998).
Metal-Ion Complex Formation
Pyrimidine bases have been shown to form complexes with various metal ions, which is essential for the development of coordination compounds with potential applications in catalysis, environmental remediation, and as sensors (Dixon & Wells, 1986).
Antitumor Activity
The synthesis and evaluation of pyrimidine derivatives for their antitumor activity provide a foundation for the development of new chemotherapeutic agents. These compounds, through their interaction with biological targets, could lead to novel treatments for various cancers (Grivsky et al., 1980).
Ion Mobility Spectrometry
Research into the ion mobility spectra of compounds like dimethylpyridine demonstrates the utility of pyrimidine derivatives in developing standards for ion mobility spectrometry. This application is particularly relevant for analytical chemistry, where precise measurements of ion mobility are crucial (Eiceman et al., 2003).
Frustrated Lewis Pairs
The deprotonation of methylpyridines, including pyrimidine variants, to form borylmethylpyridines, showcases the role of pyrimidine in frustrated Lewis pair chemistry. This field is essential for catalysis, particularly in hydrogenation reactions and the activation of small molecules (Körte et al., 2015).
Hydrogen Bond Complexation
The study of hydrogen bond complexation involving pyrimidine derivatives furthers our understanding of molecular recognition and sensor development. Such compounds can act as probes or receptors in chemical sensors, highlighting their importance in analytical applications (Goldenberg & Neilands, 1999).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked heterocyclic compounds and their evaluation for insecticidal and antibacterial activities open pathways to new agrochemicals and antibiotics. This research is vital for addressing the global challenge of pest resistance and bacterial infections (Deohate & Palaspagar, 2020).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with butyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the butylsulfanyl group. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Propriétés
IUPAC Name |
2-butylsulfanyl-4,6-dimethylpyrimidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.BrH/c1-4-5-6-13-10-11-8(2)7-9(3)12-10;/h7H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMJPHHRRJQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)C)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(1,4-piperazinediyl)bis{3-[(4-chlorobenzyl)oxy]-2-propanol}](/img/structure/B4052044.png)
![1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B4052049.png)
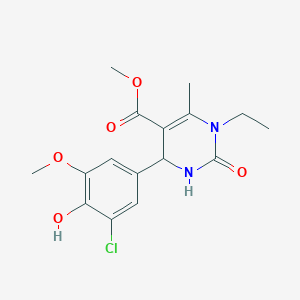
![5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B4052074.png)
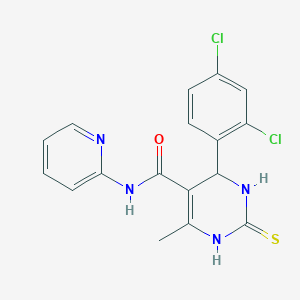
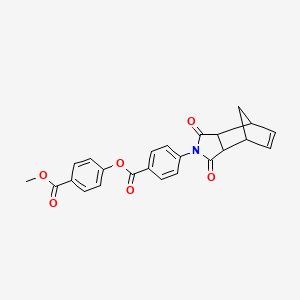
![N-(sec-butyl)-N-[(3-methyl-2-thienyl)methyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4052102.png)
![1-(2-methoxyphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4052105.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4052108.png)
![[(4-{[7-(Morpholin-4-YL)-4-nitro-2,1,3-benzoxadiazol-5-YL]amino}phenyl)sulfanyl]formonitrile](/img/structure/B4052118.png)
![N-(4-fluorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B4052119.png)
![3-chloro-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4052120.png)

